ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride
Description
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride (molecular formula: C₆H₁₀ClN₃O₂, molecular weight: 191.61 g/mol) is an imidazole derivative featuring an amino group at position 2 and an ethyl carboxylate group at position 5, stabilized as a hydrochloride salt . Synthesized via multi-step reactions involving hydroxylamine and ethyl cyanoacetate, this compound is notable for its high aqueous solubility and biological activities, including antimicrobial and anticancer properties . Its structural versatility enables participation in oxidation, reduction, and substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
ethyl 2-amino-1H-imidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H3,7,8,9);1H |
InChI Key |
MBGYGVGZWLKRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes cyclization to produce the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts such as erbium triflate to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The position and nature of substituents on the imidazole ring significantly influence chemical reactivity and biological activity. Key comparisons include:
Ethyl 2-Amino-1-Methyl-1H-Imidazole-5-Carboxylate Hydrochloride
- Structure : A methyl group at position 1 instead of a hydrogen atom.
- Impact : The methyl group enhances steric hindrance, reducing nucleophilic substitution reactivity compared to the parent compound. However, it improves metabolic stability, making it more suitable for in vivo applications .
- Applications : Primarily used in medicinal chemistry for enzyme inhibition studies due to its modified binding affinity .
Ethyl 2-Chloro-1H-Imidazole-5-Carboxylate
- Structure: Chlorine substituent at position 2 instead of an amino group.
- Impact: The electron-withdrawing chlorine atom decreases basicity but increases electrophilicity, enhancing reactivity in cross-coupling reactions. Biologically, it exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against Staphylococcus aureus) but lower anticancer potency compared to the amino-substituted analog .
Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
- Structure: Amino and methyl groups at positions 4 and 1, respectively.
- Impact: The shifted amino group alters hydrogen-bonding interactions, reducing affinity for bacterial targets but increasing selectivity toward cancer cell lines (e.g., IC₅₀: 12 µM for MCF-7 breast cancer cells) .
Key Observations :
- The amino group at position 2 in the parent compound enhances both antimicrobial and anticancer activities compared to chloro-substituted analogs.
- Carboxylate position (5 vs. 4) affects solubility and target selectivity.
Biological Activity
Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride (EAM-HCl) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
EAM-HCl is characterized by the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 169.18 g/mol
- Appearance : Pale yellow to orange solid
- Solubility : Soluble in water, facilitating its use in biological assays
The imidazole ring present in EAM-HCl is known for its ability to participate in hydrogen bonding and interact with various biological targets, making it a valuable scaffold for drug development.
Target Interactions
EAM-HCl interacts with multiple biological targets, including:
- Enzymes : Potential inhibition of key metabolic enzymes.
- Receptors : Modulation of receptor activity, which can influence signaling pathways.
- Ion Channels : Effects on ion channel function may contribute to its pharmacological profile.
Mode of Action
The compound's biological activity may involve:
- Competitive Inhibition : Binding to active sites of enzymes.
- Allosteric Modulation : Inducing conformational changes in proteins that alter their activity.
- Direct Activation : Stimulating receptor pathways directly.
Biological Activities
EAM-HCl has been studied for several biological activities:
Antimicrobial Activity
Research indicates that EAM-HCl demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent.
Antitumor Activity
EAM-HCl has shown promise in inhibiting tumor cell growth. A study evaluating its effects on human cancer cell lines reported the following:
| Cell Line | GI50 (µM) | Reference |
|---|---|---|
| MCF-7 | 25 | |
| SF-268 | 30 | |
| NCI-H460 | 20 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound's structural similarity to other known anticancer agents positions it as a potential candidate for further development.
Pharmacokinetics
Understanding the pharmacokinetics of EAM-HCl is crucial for assessing its therapeutic potential:
- Absorption : The compound's solubility suggests good absorption characteristics.
- Distribution : Studies suggest it can effectively distribute throughout biological tissues.
- Metabolism : Further research is needed to elucidate metabolic pathways and identify active metabolites.
- Excretion : The elimination route and half-life remain to be fully characterized.
Case Studies and Research Findings
Several studies have investigated the biological activity of EAM-HCl:
-
Antimicrobial Study
- A study conducted on various bacterial strains revealed that EAM-HCl exhibited a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential .
-
Antitumor Evaluation
- In vitro assays demonstrated that EAM-HCl significantly inhibited the proliferation of cancer cell lines such as MCF-7 and NCI-H460, with IC50 values indicating effective cytotoxicity .
- Pharmacological Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
